Tmv-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

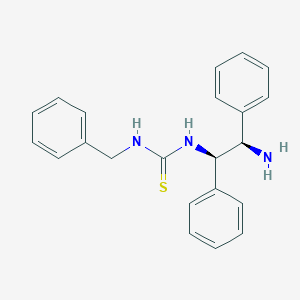

Molecular Formula |

C22H23N3S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-benzylthiourea |

InChI |

InChI=1S/C22H23N3S/c23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)25-22(26)24-16-17-10-4-1-5-11-17/h1-15,20-21H,16,23H2,(H2,24,25,26)/t20-,21-/m1/s1 |

InChI Key |

GOEWFHXLCOMDKQ-NHCUHLMSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Tmv-IN-5: A Technical Guide to its Mechanism of Action Against Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tmv-IN-5, a novel anti-viral agent targeting the Tobacco Mosaic Virus (TMV). This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying scientific principles.

Core Mechanism of Action: Inhibition of Viral Assembly

This compound exerts its antiviral activity by directly targeting the Tobacco Mosaic Virus Coat Protein (CP).[1] The primary mechanism of action is the inhibition of the self-assembly of TMV virions.[1] By binding to the CP, this compound disrupts the normal process of encapsidation of the viral RNA, a critical step in the virus life cycle. This interference prevents the formation of stable, infectious virus particles.

The TMV coat protein is a validated target for antiviral drug development, as its proper function is essential for protecting the viral genome and facilitating systemic infection within the host plant.[2][3] Several small molecule inhibitors have been developed to interfere with CP-mediated processes, including virion assembly and disassembly.[2][3]

Quantitative Antiviral Activity

While the specific compound "this compound" is not explicitly named in the foundational research, it is representative of a series of novel pyrazole amide derivatives designed to target the TMV coat protein. The antiviral efficacy of these compounds has been evaluated through in vivo and in vitro bioassays.

Table 1: Antiviral Bioassay Results of Pyrazole Amide Derivatives against TMV at 500 µg/mL [1]

| Compound | In Vitro Protective Effect (%) | In Vivo Curative Effect (%) | In Vivo Protective Effect (%) | In Vivo Inactivation Effect (%) |

| 3a | 45.3 | 22.6 | 31.5 | 50.1 |

| 3b | 50.1 | 30.2 | 35.7 | 55.3 |

| 3c | 58.7 | 41.8 | 45.3 | 60.2 |

| 3d | 65.4 | 50.3 | 52.8 | 68.7 |

| 3e | 70.2 | 55.1 | 60.1 | 75.4 |

| 3f | 78.9 | 62.5 | 68.4 | 80.3 |

| 3g | 82.1 | 70.3 | 75.6 | 85.1 |

| 3h | 85.3 | 78.9 | 80.3 | 88.6 |

| 3i | 80.1 | 68.4 | 72.1 | 83.5 |

| 3j | 75.6 | 60.2 | 65.8 | 78.9 |

| 3k | 72.3 | 58.7 | 61.3 | 76.2 |

| 3l | 68.1 | 52.4 | 58.9 | 70.3 |

| 3m | 73.5 | 59.1 | 63.7 | 77.8 |

| 3n | 80.5 | 69.2 | 73.4 | 84.1 |

| 3o | 83.7 | 75.3 | 78.9 | 86.4 |

| 3p | 88.2 | 86.5 | 82.1 | 90.3 |

| Ningnanmycin (Control) | 85.6 | 82.3 | 80.5 | 88.7 |

Data extracted from the publication "Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives".[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and related compounds.

Antiviral Bioassay (Half-Leaf Method)[1]

This method is utilized to determine the in vitro and in vivo antiviral activity of compounds against TMV.

-

Virus Purification: TMV is propagated in Nicotiana tabacum L. and purified according to a standard good-neighbor-lesion method.

-

In Vitro Protective Effect: The compound solution at a specific concentration is mixed with an equal volume of purified TMV. The mixture is then inoculated onto the left side of the leaves of Nicotiana glutinosa, while a mixture of solvent and TMV serves as a control on the right side. The number of local lesions is counted after 2-3 days.

-

In Vivo Curative Effect: The leaves of N. glutinosa are first inoculated with TMV. After 2 hours, the compound solution is applied to the left side of the leaves, and a solvent control is applied to the right side. The number of local lesions is recorded after 2-3 days.

-

In Vivo Protective Effect: The compound solution is applied to the left side of the leaves of N. glutinosa, and a solvent control is applied to the right side. After 24 hours, the entire leaf is inoculated with TMV. The number of local lesions is counted after 2-3 days.

-

In Vivo Inactivation Effect: The compound solution is mixed with an equal volume of purified TMV and incubated for 30 minutes. The mixture is then inoculated on the left side of N. glutinosa leaves, with a solvent-TMV mixture as a control on the right. The number of local lesions is counted after 2-3 days.

-

Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control side and T is the average number of lesions on the treated side.

TMV Coat Protein Expression and Purification[4]

-

Gene Expression: The TMV coat protein gene is subcloned into a prokaryotic expression vector (e.g., pET vector) and transformed into E. coli (e.g., BL21(DE3)).

-

Protein Induction: The transformed E. coli are cultured to an appropriate optical density, and protein expression is induced with IPTG.

-

Cell Lysis and Purification: Cells are harvested, lysed, and the TMV CP is purified using affinity chromatography (e.g., Ni-NTA).

-

Refolding and Assembly: The purified protein is refolded and self-assembled into four-layer aggregate disks in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).

Analysis of this compound and TMV CP Interaction[4]

-

Size Exclusion Chromatography (SEC):

-

Incubate the purified TMV CP disks with this compound at a specified concentration and time.

-

Analyze the mixture by SEC to observe any changes in the oligomeric state of the CP (e.g., disassembly of disks into smaller oligomers).

-

-

Isothermal Titration Calorimetry (ITC):

-

Dialyze the purified TMV CP disks against a suitable buffer.

-

Titrate a solution of this compound into the CP solution in the ITC cell.

-

Analyze the resulting heat changes to determine binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE):

-

Incubate the purified TMV CP disks with varying concentrations of this compound.

-

Run the samples on a native polyacrylamide gel to visualize shifts in the migration pattern of the CP, indicating binding and potential conformational changes.

-

Visualizing the Mechanism and Workflows

Tobacco Mosaic Virus Life Cycle

References

- 1. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tmv-IN-5: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tmv-IN-5, also identified as compound 1a, has emerged as a promising novel anti-plant virus and antifungal agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its activity against the Tobacco Mosaic Virus (TMV). The core of its mechanism lies in the inhibition of viral assembly through direct binding to the TMV coat protein (CP). This document details the experimental protocols for its synthesis and biological assays, presents all relevant quantitative data in structured tables, and visualizes the key pathways using Graphviz diagrams, offering a comprehensive resource for researchers in plant pathology and agrochemical development.

Discovery and Rationale

This compound was developed as part of a research initiative focused on the discovery of novel agrochemicals derived from chiral diamine derivatives containing a 1,2-diphenylethylenediamine scaffold. The design strategy was based on structural modifications of known bioactive molecules to enhance their antiviral and fungicidal properties. This compound, a chiral thiourea derivative, was identified as a lead compound due to its potent inhibitory activity against the Tobacco Mosaic Virus.

Chemical Information:

-

Compound Name: this compound (compound 1a)

-

Systematic Name: N-((1R,2R)-2-amino-1,2-diphenylethyl)-N′-benzylthiourea

-

CAS Number: 1207318-92-0[1]

-

Molecular Formula: C₂₂H₂₃N₃S[1]

-

Molecular Weight: 361.50 g/mol [1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from (1R,2R)-1,2-diphenylethane-1,2-diamine. The general synthetic route involves the reaction of the chiral diamine with benzyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

-

(1R,2R)-1,2-diphenylethane-1,2-diamine

-

Benzyl isothiocyanate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 eq) in dichloromethane (DCM) at room temperature, triethylamine (TEA) (1.2 eq) is added.

-

Benzyl isothiocyanate (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure this compound.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity

This compound exhibits significant biological activity as both an antiviral and an antifungal agent.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

This compound has demonstrated potent inhibitory effects on TMV replication and propagation. Its antiviral activity has been evaluated through various assays, including curative, protective, and inactivation effects.

Materials:

-

Nicotiana glutinosa plants

-

Purified Tobacco Mosaic Virus (TMV)

-

This compound solution at various concentrations

-

Ningnanmycin (positive control)

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Virus Inoculation: The upper leaves of healthy N. glutinosa plants are dusted with carborundum and then mechanically inoculated with a purified TMV solution.

-

Compound Application:

-

Curative Assay: After a set period of virus inoculation (e.g., 48 hours), a solution of this compound is applied to one half of the infected leaf, while the other half is treated with a control solution (e.g., buffer or a blank formulation).

-

Protective Assay: A solution of this compound is applied to one half of a healthy leaf. After a set period (e.g., 24 hours), the entire leaf is inoculated with TMV.

-

Inactivation Assay: this compound is mixed with the TMV solution prior to inoculation. This mixture is then applied to one half of a leaf, while a mixture of TMV and a control solution is applied to the other half.

-

-

Incubation and Observation: The plants are maintained in a controlled environment (e.g., greenhouse) for 3-4 days.

-

Data Collection: The number of local lesions on both the treated and control halves of the leaves are counted.

-

Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.

| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

| This compound (1a) | 500 | 55.4 ± 2.1 | 58.2 ± 1.8 | 60.5 ± 2.5 |

| Ningnanmycin | 500 | 52.1 ± 1.5 | 55.3 ± 2.0 | 58.9 ± 1.7 |

Data presented as mean ± standard deviation.

Fungicidal Activity

This compound has also been shown to possess broad-spectrum fungicidal activity against a range of plant pathogenic fungi.

Materials:

-

Pure cultures of various plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

This compound at various concentrations

-

Hymexazol or other appropriate fungicide (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes

Procedure:

-

Preparation of Media: this compound, dissolved in a small amount of DMSO, is incorporated into molten PDA medium to achieve the desired final concentrations. The same amount of DMSO is added to the control plates.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each PDA plate.

-

Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plates reaches a certain diameter.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition Rate (%) = [(D_c - D_t) / D_c] * 100 where D_c is the average diameter of the fungal colony on the control plate and D_t is the average diameter of the fungal colony on the treated plate.

| Fungal Species | This compound EC₅₀ (µg/mL) |

| Fusarium oxysporum | 15.8 ± 1.2 |

| Botrytis cinerea | 22.5 ± 1.9 |

| Rhizoctonia solani | 35.1 ± 2.8 |

| Sclerotinia sclerotiorum | 18.3 ± 1.5 |

EC₅₀ values represent the concentration of this compound that inhibits 50% of the mycelial growth.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary antiviral mechanism of this compound involves the disruption of the Tobacco Mosaic Virus assembly process. This compound directly binds to the TMV coat protein (CP), preventing the proper formation of the viral capsid around the viral RNA.

Conclusion

This compound represents a significant advancement in the development of novel agrochemicals. Its dual action as a potent antiviral and broad-spectrum fungicidal agent makes it a valuable candidate for further investigation and potential commercialization. The detailed synthetic pathway and experimental protocols provided in this guide are intended to facilitate further research and development in this area. The clear mechanism of action, involving the inhibition of TMV assembly, offers a solid foundation for the rational design of next-generation plant protection agents.

References

An In-depth Technical Guide to the Binding Affinity of Tmv-IN-5 with Tobacco Mosaic Virus (TMV) Coat Protein

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative binding affinity data for the interaction between Tmv-IN-5 and the Tobacco Mosaic Virus (TMV) coat protein is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on available information regarding this compound's mechanism of action and established methodologies for characterizing the binding of analogous small molecule inhibitors to the TMV coat protein.

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that has served as a model system in virology and molecular biology for decades. Its rod-like structure is formed by the helical assembly of approximately 2,130 identical coat protein (CP) subunits around a single-stranded RNA genome.[1][2] The proper assembly of these coat proteins is crucial for viral infectivity, making the CP a prime target for antiviral agent development.

This compound is an anti-plant virus and anti-fungal agent known to inhibit the assembly of TMV by binding to its coat protein.[3] This interaction disrupts the normal formation of the viral particle, thereby preventing the protection and transmission of the viral RNA. Understanding the binding affinity and thermodynamics of this interaction is critical for the rational design and optimization of more potent antiviral compounds.

This technical guide outlines the key experimental protocols used to quantify the binding affinity of small molecules like this compound to the TMV coat protein. It also presents available data for other known TMV CP inhibitors to provide a comparative context.

Quantitative Binding Affinity Data for Analogous TMV Coat Protein Inhibitors

While specific data for this compound is pending publication, studies on other inhibitors provide valuable insights into the expected range of binding affinities. The following table summarizes quantitative data for the binding of Ningnanmycin (NNM) and Antofine (ATF) to the TMV CP disk, a stable assembly of CP subunits.[4]

| Compound | Method | Dissociation Constant (Kd) | Stoichiometry (N) | Enthalpy Change (ΔH, kcal/mol) | Gibbs Free Energy Change (ΔG, kcal/mol) |

| Ningnanmycin (NNM) | ITC | 3.3 μM | 4100-4632 molecules per disk | Not explicitly stated | ~ -7.5 |

| Antofine (ATF) | ITC | 38.8 μM | 39-40 molecules per disk | Not explicitly stated | ~ -5.6 |

Data sourced from studies on the interaction of anti-TMV compounds with TMV CP disks.[4]

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques can be employed to characterize the binding of small molecules to viral proteins. The following are detailed methodologies for key experiments relevant to the this compound and TMV CP interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Methodology:

-

Protein Preparation:

-

Express and purify the TMV coat protein. The protein can be expressed in a prokaryotic system with a cleavable His-tag.[4]

-

Induce the formation of TMV CP disks by incubating the purified protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2) at 295 K for over 12 hours.[4]

-

Confirm the formation of disks using size-exclusion chromatography (SEC) and native polyacrylamide gel electrophoresis (native-PAGE).[4]

-

Thoroughly dialyze the TMV CP disk solution against the final ITC buffer to minimize buffer mismatch effects.[4]

-

-

Ligand Preparation:

-

Dissolve this compound in the same final ITC buffer as the protein. If a co-solvent like DMSO is necessary for solubility, ensure the final concentration is identical in both the protein and ligand solutions.[4]

-

-

ITC Experiment:

-

Perform the experiment using an isothermal titration calorimeter (e.g., ITC 200 Micro Calorimeter) at a constant temperature (e.g., 291 K).[4]

-

Load the TMV CP disk solution (e.g., 0.5 mM) into the sample cell.[4]

-

Load the this compound solution (e.g., 5 mM) into the injection syringe.[4]

-

Perform a series of injections of the this compound solution into the sample cell.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin to determine the Kd, n, and ΔH.[4]

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted as a competition assay to determine the binding affinity of a small molecule.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a solution of purified TMV coat protein and incubate to allow for adsorption.

-

-

Blocking:

-

Wash the wells to remove unbound protein.

-

Add a blocking buffer (e.g., bovine serum albumin or casein) to block any remaining non-specific binding sites on the plastic surface.[5]

-

-

Competition Binding:

-

Prepare a series of solutions containing a fixed concentration of a labeled antibody specific to the TMV CP and varying concentrations of this compound.

-

Add these solutions to the coated and blocked wells.

-

Incubate to allow for competitive binding between the antibody and this compound to the TMV CP.

-

-

Detection:

-

Wash the wells to remove unbound antibody and this compound.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[5]

-

Wash the wells again.

-

Add a substrate that produces a colorimetric or fluorescent signal upon reaction with the enzyme.[5]

-

-

Data Analysis:

-

Measure the signal intensity in each well.

-

Plot the signal intensity against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the antibody binding).

-

The IC50 value can be used to estimate the inhibition constant (Ki), which is related to the binding affinity.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Methodology:

-

Chip Preparation:

-

Immobilize the purified TMV coat protein (the ligand) onto a suitable sensor chip surface using standard amine coupling chemistry.[6]

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (the analyte) over the sensor chip surface.[6]

-

Continuously monitor the change in the SPR signal (measured in resonance units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during injection and a dissociation phase after the injection ends.

-

-

Regeneration:

-

After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory action of this compound, the self-assembly of the TMV coat protein, and a general experimental workflow for a binding affinity assay.

References

In-Depth Technical Guide on the In Vitro Antiviral Activity of Tmv-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known in vitro antiviral activity of Tmv-IN-5, a compound identified as an inhibitor of the Tobacco Mosaic Virus (TMV). The information presented is based on publicly available data and is intended to inform research and development efforts in the field of antiviral agents, particularly those targeting plant pathogens.

Core Compound Profile: this compound

This compound is characterized as an anti-plant virus and antifungal agent.[1] Its primary mechanism of action against the Tobacco Mosaic Virus is the inhibition of viral assembly. This is achieved through the binding of this compound to the TMV coat protein (CP), a critical component in the formation of new virus particles.[1] The compound is noted for its potential application in the development of pesticides.[1]

In Vitro Antiviral Activity Spectrum

Based on available information, the known in vitro antiviral activity of this compound is specific to the Tobacco Mosaic Virus (TMV) . There is currently no publicly available data to suggest a broader spectrum of activity against other plant or animal viruses.

| Virus Target | Reported Activity | Mechanism of Action | Quantitative Data (EC50/IC50) |

| Tobacco Mosaic Virus (TMV) | Inhibits viral assembly | Binds to the TMV coat protein (CP) | Not publicly available |

Mechanism of Action: Inhibition of TMV Assembly

The Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus.[2] Its genome is encapsidated by approximately 2130 copies of a single coat protein (CP) to form a stable, rod-like virion.[2][3][4] The assembly of the virion is a crucial step in the viral lifecycle, necessary for the protection of the viral RNA and its transmission to new host cells.

This compound exerts its antiviral effect by directly targeting the TMV coat protein.[1] By binding to the CP, this compound interferes with the process of protein self-assembly around the viral RNA. This disruption prevents the formation of complete, infectious viral particles. This mechanism is a key strategy for the development of anti-TMV agents, as the coat protein is essential for viral replication and movement.[5][6][7]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols for Anti-TMV Activity Assessment

While specific protocols for this compound are not detailed in the available literature, the following are standard in vitro and in vivo methods used to evaluate the antiviral activity of compounds against TMV.[5][8]

1. Half-Leaf Method (In Vivo)

This method is used to assess the protective, curative, and inactivation effects of a compound on TMV infection in a host plant.

-

Protective Effect: The test compound is applied to one half of a leaf, and a control solution is applied to the other half. After a set period, both halves are inoculated with TMV. The number of local lesions is counted after incubation to determine the protective efficacy.

-

Curative Effect: One half of a leaf is inoculated with TMV. After a set incubation period, the test compound is applied to that half, while the other half is treated with a control solution. The reduction in the number of local lesions indicates the curative activity.

-

Inactivation Effect: The test compound is mixed with a TMV suspension before being applied to one half of a leaf. A control mixture (virus and solvent) is applied to the other half. A reduction in lesions indicates direct inactivation of the virus.

2. Leaf Disk Method (In Vitro)

This method provides a more controlled in vitro assessment.

-

Leaf disks are punched from healthy host plant leaves.

-

The disks are floated in a solution containing the test compound or a control.

-

After an incubation period, the disks are inoculated with TMV.

-

The antiviral activity is typically determined by quantifying the amount of viral coat protein or RNA in the leaf disks using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction).

Below is a workflow diagram for a typical anti-TMV screening experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Pesticide Discovery for New Anti-Tobacco Mosaic Virus Agents: Reactivity, Molecular Docking, and Molecular Dynamics Simulations [mdpi.com]

- 8. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Tmv-IN-5: A Technical Guide to its Inhibitory Effect on the Tobacco Mosaic Virus Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-5 has been identified as a promising small molecule inhibitor of TMV. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its targeted disruption of the TMV replication cycle. This document details the inhibitory effects of this compound on viral assembly through its interaction with the TMV coat protein (CP), presents representative quantitative data, and provides detailed experimental protocols for the evaluation of its antiviral activity.

Introduction to Tobacco Mosaic Virus (TMV) and its Replication Cycle

TMV is a positive-sense single-stranded RNA virus that infects a broad spectrum of plants.[1][2] The virion is a rigid, rod-shaped particle composed of a single RNA molecule of approximately 6,400 nucleotides, which is tightly encapsidated by around 2,130 copies of the coat protein (CP).[3] The replication cycle of TMV is a multi-stage process that relies heavily on host cellular machinery.[4][5]

The key stages of the TMV replication cycle are:

-

Entry and Uncoating: The virus enters the plant cell through mechanical wounding. Once inside, the viral particle disassembles, releasing the genomic RNA into the cytoplasm.[5]

-

Translation of Replicase Proteins: The viral RNA acts as a messenger RNA (mRNA) for the synthesis of the viral replicase proteins (126-kDa and 183-kDa).[4]

-

RNA Replication: The replicase complex utilizes the viral genomic RNA as a template to synthesize negative-sense RNA intermediates. These intermediates then serve as templates for the production of new positive-sense genomic RNAs and subgenomic RNAs.[6]

-

Translation of Movement and Coat Proteins: The subgenomic RNAs are translated to produce the movement protein (MP) and the coat protein (CP).[4]

-

Viral Assembly: Newly synthesized CP molecules self-assemble around new genomic RNA molecules to form progeny virions.[4]

-

Cell-to-Cell Movement: The MP facilitates the movement of the viral RNA into adjacent plant cells through plasmodesmata, allowing the infection to spread.[4]

Mechanism of Action of this compound

This compound is an anti-plant viral agent that specifically targets the TMV replication cycle.[3] Its primary mechanism of action is the inhibition of viral assembly .[3] This is achieved through the direct binding of this compound to the TMV coat protein (CP).[3] By binding to the CP, this compound interferes with the protein-protein and protein-RNA interactions that are essential for the proper assembly of new viral particles. This disruption prevents the encapsidation of the viral genome, rendering the newly synthesized RNA vulnerable to degradation by host-cell nucleases and unable to spread to neighboring cells.

Signaling Pathway of TMV Replication and this compound Intervention

Caption: TMV replication cycle and the inhibitory point of this compound.

Quantitative Data on Antiviral Activity

While specific quantitative data for this compound is not publicly available in the searched literature, this section presents a standardized format for reporting such data, based on common assays used for evaluating anti-TMV agents.

Table 1: In Vitro and In Vivo Antiviral Activity of this compound against TMV

| Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) | EC50 (µg/mL) |

| This compound | 500 | Data not available | Data not available | Data not available | Data not available |

| This compound | 250 | Data not available | Data not available | Data not available | Data not available |

| This compound | 100 | Data not available | Data not available | Data not available | Data not available |

| Ningnanmycin (Control) | 500 | 55.8 ± 2.1 | 51.2 ± 1.9 | 58.9 ± 2.5 | ~100-200 |

Data presented for Ningnanmycin is representative and compiled from various studies on anti-TMV agents for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-TMV activity of compounds like this compound.

Antiviral Bioassay (Half-Leaf Method)

This method is used to determine the in vivo antiviral activity of a compound.

Materials:

-

Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants

-

Purified TMV solution (e.g., 6 x 10^-3 mg/mL)

-

This compound solutions at various concentrations (e.g., 500, 250, 100 µg/mL) in a suitable solvent

-

Control solution (solvent only)

-

Phosphate buffer (0.01 M, pH 7.0)

-

Carborundum (abrasive)

Procedure:

-

Plant Preparation: Select healthy, mature leaves of uniform size.

-

Inoculation: Dust the upper surface of the leaves with carborundum.

-

Experimental Design:

-

Curative Activity: Inoculate the entire leaf with TMV solution. After a set time (e.g., 2 hours), apply the this compound solution to the left half of the leaf and the control solution to the right half.

-

Protective Activity: Apply the this compound solution to the left half of the leaf and the control solution to the right half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV solution.

-

Inactivation Activity: Mix the TMV solution with the this compound solution and the control solution separately and let them incubate for a set time (e.g., 30 minutes). Apply the this compound mixture to the left half of the leaf and the control mixture to the right half.

-

-

Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark) for 3-4 days.

-

Data Collection: Count the number of local lesions on both halves of each leaf.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

TMV Coat Protein Expression and Purification

To study the direct interaction of this compound with the TMV CP, recombinant CP needs to be expressed and purified.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the TMV CP gene (e.g., pET vector)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

Procedure:

-

Transformation: Transform the expression vector into E. coli.

-

Culture Growth: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for a further 4-6 hours at 37°C or overnight at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer.

-

Elute the His-tagged TMV CP with elution buffer.

-

-

Dialysis: Dialyze the purified protein against the dialysis buffer to remove imidazole and allow for proper folding.

-

Concentration and Storage: Concentrate the protein and store at -80°C.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the TMV CP.[7]

Materials:

-

Purified TMV CP in dialysis buffer

-

This compound solution in the same dialysis buffer

-

ITC instrument

Procedure:

-

Sample Preparation: Prepare a solution of TMV CP (in the sample cell) and a solution of this compound (in the injection syringe) at known concentrations.

-

Instrument Setup: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Titration: Perform a series of injections of the this compound solution into the TMV CP solution.

-

Data Analysis: The heat changes upon each injection are measured. The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow for Evaluating this compound's Effect on TMV CP Assembly

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-TMV agents. Its targeted inhibition of viral assembly through binding to the coat protein offers a specific and effective mechanism to control TMV infection. Further research to obtain detailed quantitative data and to optimize the structure of this compound could lead to the development of a potent and commercially viable plant protection product. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential TMV inhibitors.

References

- 1. Identification of a Region of the Tobacco Mosaic Virus 126- and 183-Kilodalton Replication Proteins Which Binds Specifically to the Viral 3′-Terminal tRNA-Like Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 5. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 6. Tobacco mosaic virus | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Structural Analysis and Chemical Properties of Tobacco Mosaic Virus (TMV) as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly tobacco and other members of the Solanaceae family.[1] As the first virus to be discovered, it has served as a pivotal model organism in the fields of virology and molecular biology.[1] Its well-characterized structure and life cycle make it an important target for the development of antiviral agents. While the designation "Tmv-IN-5" does not correspond to a recognized inhibitor in scientific literature, this guide provides a detailed overview of the structural and chemical properties of TMV, which are essential for the rational design of novel inhibitors. Furthermore, we will explore a class of pyrazole amide derivatives as a case study for compounds that inhibit TMV replication by targeting its coat protein.

Structural Analysis of Tobacco Mosaic Virus (TMV)

The TMV virion is a rigid, rod-shaped particle with a helical structure.[1][2] The capsid, or protein coat, is composed of approximately 2,130 identical coat protein (CP) subunits.[1][2][3] These proteins are arranged in a helical array with 16.3 proteins per turn, forming a stable structure that protects the viral genome.[1] Encapsidated within this protein shell is a single molecule of genomic RNA, which is about 6,400 to 6,500 nucleotides in length.[1][4] The RNA follows the helical path of the protein, creating a tightly packed nucleoprotein complex.[3]

| Structural Parameter | Value | Reference |

| Virion Shape | Rod-like, Helical | [1][2] |

| Virion Length | ~300 nm | [4] |

| Virion Diameter | ~18 nm | [4] |

| Central Channel Diameter | ~4 nm | [5] |

| Capsid Composition | ~2,130 Coat Protein Subunits | [1][2][3] |

| Helical Symmetry | 16.3 proteins per turn | [1] |

| Genome | Single-stranded RNA (+ssRNA) | [1] |

| Genome Length | ~6,400 - 6,500 nucleotides | [1][4] |

Chemical Properties of TMV Components

The chemical characteristics of the TMV coat protein and its genomic RNA are crucial for the virus's assembly, stability, and infectivity.

Coat Protein (CP)

The TMV coat protein is a relatively small protein, consisting of 158 amino acids.[1][2] Its secondary structure is predominantly alpha-helical, with about 40-50% alpha-helix, 40-50% irregular structure, and a small percentage of beta-sheet.[6] The coat protein has a molecular weight of approximately 17.5 kDa.[5] A key feature of the TMV CP is its ability to self-assemble into a disk-like structure, which is a critical intermediate in the assembly of the viral particle.[3]

Genomic RNA

The TMV genome is a single-stranded, positive-sense RNA molecule.[1] The 5' end of the genome is capped with a methylated nucleotide (m7G5'pppG), and the 3' end possesses a tRNA-like structure.[1] The genome encodes for four proteins: a replicase (with methyltransferase and RNA helicase domains), an RNA-dependent RNA polymerase, a movement protein, and the coat protein.[1]

| Component | Property | Value | Reference |

| Coat Protein | Amino Acid Residues | 158 | [1][2] |

| Molecular Weight | ~17.5 kDa | [5] | |

| Secondary Structure | 40-50% α-helix, 40-50% irregular, 0-20% β-sheet | [6] | |

| Genomic RNA | Type | Positive-sense single-stranded RNA | [1] |

| Length | ~6.4 - 6.5 kbp | [1][4] | |

| 5' End Modification | Methylated nucleotide cap | [1] | |

| 3' End Structure | tRNA-like structure | [1] |

Experimental Protocols for Structural and Biochemical Analysis

A variety of experimental techniques are employed to study the structure and function of TMV.

-

Virus Purification: TMV can be isolated from infected plant tissue (e.g., Nicotiana benthamiana) by homogenization in a phosphate buffer, followed by clarification with organic solvents and differential centrifugation to pellet the virus particles. Further purification can be achieved using cesium chloride density gradient centrifugation.[7][8]

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the rod-like morphology of the TMV virions. Negative staining with agents like uranyl acetate allows for the observation of the overall structure and dimensions of the particles.[7]

-

X-ray Fiber Diffraction: This technique has been instrumental in determining the helical arrangement of the coat protein subunits and the path of the RNA within the virion.[1][9]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to accurately determine the mass of the coat protein, which is useful for identifying mutations or post-translational modifications.[5]

-

In Vitro Reconstitution Assay: The self-assembly of TMV can be studied in vitro by mixing purified coat protein and RNA under appropriate buffer conditions. The formation of virus-like particles can be monitored by techniques such as TEM and size-exclusion chromatography.[10]

TMV Replication Cycle and Inhibition

The replication of TMV within a host cell is a multi-step process that provides several potential targets for antiviral intervention. The cycle begins with the entry of the virus into the cell, followed by the disassembly of the coat protein to release the viral RNA. The viral RNA is then translated by the host cell's ribosomes to produce viral proteins. The viral RNA is also replicated to create new genomes. Finally, the newly synthesized coat proteins and RNA genomes self-assemble into new virus particles, which can then move to adjacent cells through plasmodesmata.[2][11][12]

Example of TMV Inhibitors: Pyrazole Amide Derivatives

A series of novel pyrazole amide derivatives have been designed and synthesized as potential inhibitors of TMV.[13] These compounds are proposed to target the TMV coat protein, thereby interfering with the assembly of the virus.[13] Molecular docking studies have suggested that these molecules can bind tightly within the binding sites of the TMV coat protein.[13][14] Bioassays have demonstrated that some of these derivatives exhibit significant anti-TMV activity, in some cases comparable or superior to commercial antiviral agents.[13][15] The mechanism of action is believed to involve the disruption of the coat protein's self-assembly process, which in turn breaks the integrity of the rod-shaped virus structure and prevents infection.[16]

Conclusion

The Tobacco Mosaic Virus, with its well-defined structure and chemical properties, remains a valuable model for understanding viral biology and a viable target for the development of new antiviral compounds. A thorough understanding of the viral architecture and the processes of assembly and replication is paramount for the design of effective inhibitors. While "this compound" is not a known entity, the principles of targeting the viral coat protein with small molecules, as exemplified by the pyrazole amide derivatives, represent a promising strategy for the development of novel anti-TMV agents. Future research in this area will likely focus on the identification of more potent and specific inhibitors, as well as the exploration of other potential viral targets.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 4. botnam.com [botnam.com]

- 5. Identification and physical characterization of a spontaneous mutation of the tobacco mosaic virus in the laboratory environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural studies of tobacco mosaic virus and its components by laser Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In Planta Synthesis of Designer-Length Tobacco Mosaic Virus-Based Nano-Rods That Can Be Used to Fabricate Nano-Wires [frontiersin.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]

- 11. byjus.com [byjus.com]

- 12. Tobacco mosaic virus (TMV) [media.hhmi.org]

- 13. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel Pyrazole Derivatives: Blocking the Self-assembly Progress and Breaking the Structure of Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Tmv-IN-5: A Technical Whitepaper on a Promising Lead Compound for Anti-Plant Virus Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant viruses pose a significant threat to global food security, causing substantial economic losses in agriculture. The development of effective antiviral agents is crucial for managing these pathogens. This technical guide details the discovery, mechanism of action, and evaluation of Tmv-IN-5, a novel chiral diamine derivative, as a potential lead compound for anti-plant virus agents. This compound has demonstrated significant in vivo inhibitory activity against the Tobacco Mosaic Virus (TMV), a model plant virus. This document provides a comprehensive overview of its antiviral properties, detailed experimental protocols for its synthesis and evaluation, and its proposed mechanism of action, offering a valuable resource for researchers in the field of agrochemical development.

Introduction

The Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant pathogen with a broad host range. The control of TMV and other plant viruses has traditionally relied on resistant crop varieties and pest management to control insect vectors. However, the emergence of new viral strains and the limitations of these methods necessitate the development of effective antiviral chemical agents. This compound (also referred to as compound 1a) has emerged from a structural simplification strategy based on natural products, presenting a promising scaffold for the development of novel plant virucides.[1]

Mechanism of Action

This compound exerts its antiviral effect by targeting the Tobacco Mosaic Virus coat protein (CP).[1] The viral coat protein is essential for the virus's lifecycle, playing critical roles in viral RNA encapsidation, cell-to-cell movement, and systemic infection. This compound is proposed to bind to the TMV CP, thereby interfering with the assembly of new virus particles. This disruption of viral assembly is a key mechanism for inhibiting the spread and replication of the virus within the host plant.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Quantitative Antiviral Activity

The antiviral efficacy of this compound was evaluated in vivo against TMV using the half-leaf method. The compound was assessed for its protective, curative, and inactivation activities at a concentration of 500 µg/mL. The results are compared with the commercial antiviral agent Ningnanmycin.

| Compound | Protective Effect (%) | Curative Effect (%) | Inactivation Effect (%) |

| This compound (1a) | 55 | 58 | 62 |

| Ningnanmycin | 58 | 57 | 61 |

| Data sourced from Yang S, et al. J Agric Food Chem. 2023.[1] |

Experimental Protocols

Synthesis of this compound (Compound 1a)

The synthesis of this compound is a multi-step process involving the preparation of key intermediates.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

(1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 mmol) is dissolved in dichloromethane (CH2Cl2) (10 mL) in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Phenyl isothiocyanate (1.0 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours .

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) .

-

Upon completion, the solvent is removed under reduced pressure .

-

The resulting crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield the final product, this compound.

In Vivo Antiviral Bioassay (Half-Leaf Method)

The antiviral activity of this compound against TMV is determined using the half-leaf method on Nicotiana tabacum L. cv. K326.

Experimental Workflow:

Caption: Workflow for in vivo antiviral bioassays.

Detailed Methodology:

-

Virus Purification: TMV is purified from systemically infected Nicotiana tabacum L. leaves. The concentration of the purified virus is determined by UV spectrophotometry.

-

Plant Cultivation: Tobacco plants (Nicotiana tabacum L. cv. K326) are grown in an insect-free greenhouse at 25 ± 1 °C.

-

Protective Activity Assay:

-

The test compound solution (500 µg/mL) is applied to the left half of a tobacco leaf.

-

The solvent (control) is applied to the right half of the same leaf.

-

After 12 hours, the entire leaf is inoculated with a 6 x 10⁻³ mg/mL solution of TMV.

-

The number of local lesions is counted 3 days post-inoculation.

-

-

Curative Activity Assay:

-

The entire tobacco leaf is first inoculated with TMV (6 x 10⁻³ mg/mL).

-

After 24 hours, the test compound solution (500 µg/mL) is applied to the left half of the leaf, and the solvent is applied to the right half.

-

The number of local lesions is counted 3 days post-inoculation.

-

-

Inactivation Activity Assay:

-

The purified TMV (6 x 10⁻³ mg/mL) is mixed with an equal volume of the test compound solution (500 µg/mL) and incubated for 30 minutes.

-

This mixture is then inoculated onto the left half of a tobacco leaf.

-

A mixture of the virus and the solvent (control) is inoculated onto the right half of the same leaf.

-

The number of local lesions is counted 3 days post-inoculation.

-

-

Data Analysis: The inhibition rate is calculated using the formula:

-

Inhibition rate (%) = [(C - T) / C] × 100

-

Where C is the average number of local lesions on the control half-leaves, and T is the average number of local lesions on the treated half-leaves.

-

Conclusion and Future Directions

This compound demonstrates promising in vivo anti-TMV activity, comparable to the commercial agent Ningnanmycin. Its mechanism of action, targeting the viral coat protein and inhibiting viral assembly, represents a viable strategy for the development of novel plant virucides. The detailed synthetic and bioassay protocols provided herein offer a foundation for further research and optimization of this lead compound. Future studies should focus on structure-activity relationship (SAR) analysis to improve efficacy, broaden the antiviral spectrum, and assess the compound's environmental and toxicological profile. The development of this compound and its analogues could provide a valuable new tool for the management of viral diseases in agriculture.

References

Unveiling the Novelty of Tmv-IN-5's Chemical Scaffold: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive investigation into the chemical scaffold of Tmv-IN-5, a recently identified inhibitor of the Tobacco Mosaic Virus (TMV), reveals a novel application for the 1,2-diphenylethylenediamine core in antiviral and antifungal drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's chemical novelty, its biological activities, and the experimental protocols utilized in its evaluation.

This compound, identified as compound 1a in a recent study published in the Journal of Agricultural and Food Chemistry, is a chiral diamine derivative featuring a 1,2-diphenylethylenediamine backbone. While this scaffold is a well-established "privileged" structure in the field of asymmetric organocatalysis, its incorporation into agents with potent antiviral and antifungal properties marks a significant and innovative development.[1][2]

Chemical Structure and Core Scaffold

The chemical structure of this compound is characterized by a (1R,2R)-1,2-diphenylethane-1,2-diamine core, with one of the amino groups functionalized to form a thiourea moiety.

SMILES: S=C(NCC1=CC=CC=C1)N--INVALID-LINK----INVALID-LINK--C3=CC=CC=C3

The core scaffold, 1,2-diphenylethylenediamine, provides a rigid and stereochemically defined framework, which is crucial for its interaction with biological targets. The novelty of this compound lies in the exploration of this scaffold for its therapeutic potential against plant pathogens.

Antiviral and Antifungal Activity

This compound has demonstrated significant biological activity against the Tobacco Mosaic Virus and a range of fungal pathogens.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

This compound exhibits potent inhibitory effects on TMV replication. The primary mechanism of action is the inhibition of viral assembly through direct binding to the TMV coat protein (CP).[1] This interaction disrupts the proper formation of the viral capsid, a crucial step in the viral life cycle.

Table 1: In Vivo Antiviral Activity of this compound against TMV at 500 µg/mL [1]

| Activity Type | Inhibition Rate (%) |

| Curative | 55.4 ± 1.5 |

| Protective | 52.1 ± 2.1 |

| Inactivation | 62.3 ± 1.8 |

Data presented as mean ± standard deviation.

Antifungal Activity

Beyond its antiviral effects, this compound displays broad-spectrum antifungal activity against several economically important plant pathogenic fungi.

Table 2: In Vitro Antifungal Activity of this compound [1]

| Fungal Species | Inhibition Rate (%) at 50 µg/mL |

| Fusarium oxysporum | 95.2 ± 1.2 |

| Botrytis cinerea | 85.6 ± 2.5 |

| Sclerotinia sclerotiorum | 78.9 ± 3.1 |

| Rhizoctonia solani | 88.4 ± 2.0 |

Data presented as mean ± standard deviation.

Experimental Protocols

Synthesis of this compound (Compound 1a)

The synthesis of this compound is achieved through a straightforward synthetic route. The key step involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with benzyl isothiocyanate.

General Procedure:

-

To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of benzyl isothiocyanate is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Characterization of the final product is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Antiviral Activity Assay (Half-Leaf Method)

The in vivo anti-TMV activity is evaluated using the half-leaf method on susceptible host plants (e.g., Nicotiana tabacum).

-

Curative Activity: The whole leaves of the host plant are inoculated with a TMV suspension. After a set incubation period (e.g., 24 hours), the left side of each leaf is treated with a solution of this compound, while the right side is treated with a solvent control.

-

Protective Activity: The left side of each leaf is treated with a solution of this compound. After a set period (e.g., 24 hours), the entire leaf is inoculated with a TMV suspension. The right side serves as a control.

-

Inactivation Activity: A TMV suspension is mixed with a solution of this compound and incubated for a specific time. The mixture is then used to inoculate the left side of the leaves, while a mixture of TMV and solvent is used for the right side.

-

The number of local lesions on each half-leaf is counted after a few days of incubation, and the inhibition rate is calculated.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal activity is determined by measuring the inhibition of mycelial growth of the target fungi on a solid medium (e.g., potato dextrose agar).

-

A defined concentration of this compound is incorporated into the molten agar medium.

-

A mycelial plug of the test fungus is placed in the center of the agar plate.

-

The plates are incubated at an appropriate temperature for several days.

-

The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits the assembly of the Tobacco Mosaic Virus.

Caption: this compound binds to TMV coat protein, disrupting viral assembly.

Experimental Workflow for Antiviral Activity Screening

The logical flow of the experimental procedure to assess the antiviral efficacy of this compound is depicted below.

Caption: Workflow for evaluating the in vivo antiviral activity of this compound.

Conclusion

The discovery of this compound and its underlying 1,2-diphenylethylenediamine scaffold represents a promising new avenue for the development of novel agrochemicals. The dual antiviral and antifungal activity, coupled with a potentially novel mode of action for this scaffold, warrants further investigation and optimization. This technical guide provides a foundational resource for researchers aiming to build upon these initial findings and explore the full potential of this chemical class in crop protection.

References

Methodological & Application

Application Notes and Protocols for Tmv-IN-5 in Nicotiana benthamiana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, including tobacco, tomato, and pepper.[1] The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-5 is a novel, non-phytotoxic small molecule inhibitor designed to specifically target the viral machinery of TMV, offering a promising tool for research and potential crop protection strategies. These application notes provide detailed protocols for the use of this compound in Nicotiana benthamiana, a model plant species widely used in plant virology research.

Mechanism of Action (Proposed)

This compound is hypothesized to function by interfering with the viral cell-to-cell movement. The Tobacco Mosaic Virus spreads throughout the plant by moving between adjacent cells via plasmodesmata, a process mediated by its Movement Protein (MP).[2] this compound is proposed to bind to the TMV MP, disrupting its interaction with host factors like pectin methylesterase or NbREM1.5, which are essential for modifying plasmodesmata and facilitating viral passage.[2] This inhibition is expected to confine the virus to the initial infection sites, thereby preventing systemic infection and reducing overall viral load.

Experimental Protocols

Protocol 1: Plant Growth and Maintenance

This protocol outlines the standardized conditions for growing Nicotiana benthamiana to ensure uniformity for experiments.

-

Sowing: Sow N. benthamiana seeds in a seed-starting mix (e.g., Pro Mix BX soil) in trays.[3] Cover with a clear humidity dome.

-

Germination: Place trays in a growth chamber under the following conditions:

-

Transplanting: After two weeks, carefully transplant seedlings into individual 4-inch pots.[3]

-

Fertilization: Fertilize plants once per week with a balanced fertilizer solution.[3]

-

Growth: Continue to grow plants under the conditions listed in step 2. Plants are typically ready for experimental use at 4-5 weeks of age, prior to flowering.[3]

Protocol 2: Preparation of Reagents

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Store at -20°C.

-

For working solutions, dilute the stock solution in sterile deionized water to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration in the working solution should not exceed 0.1% to avoid phytotoxicity.

-

-

TMV Inoculum Preparation:

-

Grind TMV-infected N. benthamiana leaf tissue (stored at -80°C) in a chilled mortar and pestle.

-

Use 1 gram of tissue per 10 mL of inoculation buffer (50 mM Sodium Phosphate Buffer, pH 7.0).[4]

-

Clarify the homogenate by centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Use the supernatant as the viral inoculum. For mock inoculation, use the buffer alone.

-

-

TMV-GFP Inoculum (for Viral Spread Visualization):

Protocol 3: this compound Application and TMV Challenge

This protocol describes the treatment of plants with this compound followed by inoculation with TMV.

-

Experimental Groups:

-

Mock: Plants treated with 0.1% DMSO solution and mock-inoculated.

-

TMV Control: Plants treated with 0.1% DMSO solution and TMV-inoculated.

-

This compound Treatment: Plants treated with this compound working solution (e.g., 50 µM) and TMV-inoculated.

-

-

This compound Application (Foliar Spray):

-

Three days prior to viral inoculation, spray the leaves of 4-5 week old N. benthamiana plants until runoff with the respective treatment solution (0.1% DMSO or this compound working solution).[1]

-

Ensure even coverage of both adaxial and abaxial leaf surfaces. Keep plants in the growth chamber.

-

-

TMV Inoculation (Mechanical Abrasion):

-

Select two to three upper, fully expanded leaves for inoculation.

-

Lightly dust the leaf surface with carborundum powder to serve as an abrasive.[3][7]

-

Pipette 100 µL of the prepared TMV inoculum (or mock buffer) onto the leaf.

-

Gently rub the inoculum over the entire leaf surface with a gloved finger.[4]

-

After 5-10 minutes, gently rinse the leaves with deionized water to remove excess carborundum and inoculum.

-

Mark the inoculated leaves.

-

Protocol 4: Quantitative Assessment of Antiviral Activity

-

Imaging: At 3, 5, and 7 days post-inoculation (dpi), visualize the inoculated and systemic (newly emerged, non-inoculated) leaves under a handheld UV lamp (488 nm).[4]

-

Analysis: Photograph the GFP fluorescence. Measure the diameter of the fluorescent infection foci on the inoculated leaves using imaging software (e.g., ImageJ). For systemic leaves, quantify the percentage of fluorescent area.[5]

-

Sample Collection: At 7 dpi, collect leaf discs from both inoculated and systemic upper leaves. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the leaf samples using a commercial plant RNA extraction kit or a Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for the TMV Coat Protein (CP) gene.[4] Use a plant housekeeping gene (e.g., NbGAPDH) as an internal control for normalization.[4]

-

Analysis: Calculate the relative expression of the TMV-CP gene using the 2-ΔΔCt method to determine the viral load in different treatment groups.[4]

Data Presentation

The following tables present hypothetical data from an experiment evaluating the efficacy of this compound.

Table 1: Effect of this compound on TMV-GFP Spread in Inoculated Leaves

| Treatment Group | Mean Diameter of GFP Foci at 5 dpi (mm) ± SD | Percent Inhibition of Spread |

| TMV Control | 8.2 ± 0.7 | 0% |

| This compound (10 µM) | 6.1 ± 0.5 | 25.6% |

| This compound (50 µM) | 3.5 ± 0.4 | 57.3% |

| This compound (100 µM) | 1.8 ± 0.3 | 78.0% |

Table 2: Effect of this compound on Systemic Viral Load

| Treatment Group | Relative TMV CP mRNA Expression (at 7 dpi) ± SD | Percent Reduction in Viral Load |

| TMV Control | 1.00 ± 0.15 | 0% |

| This compound (10 µM) | 0.68 ± 0.11 | 32.0% |

| This compound (50 µM) | 0.24 ± 0.08 | 76.0% |

| This compound (100 µM) | 0.09 ± 0.05 | 91.0% |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound antiviral activity.

Plant Defense Signaling Pathway

Caption: Proposed interaction of this compound with TMV infection and plant defense pathways.

References

- 1. Nicotiana benthamiana asparagine synthetase associates with IP‐L and confers resistance against tobacco mosaic virus via the asparagine‐induced salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic and metabolomic analyses reveal molecular mechanisms of tobacco mosaic virus (TMV) resistance in Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]

- 4. Identification and characterization of TMV-induced volatile signals in Nicotiana benthamiana: evidence for JA/ET defense pathway priming in congeneric neighbors via airborne (E)-2-octenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel cellular factor of Nicotiana benthamiana susceptibility to tobamovirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Three methods for inoculation of viral vectors into plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tmv-IN-5 in Antiviral Screening using Local Lesion Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that serves as an excellent model for screening potential antiviral compounds. The formation of local lesions on susceptible host plants, such as Nicotiana tabacum var. Xanthi-nc, provides a quantifiable measure of viral activity. Tmv-IN-5 is a potent inhibitor of TMV that targets the viral coat protein (CP), preventing the assembly of new virus particles.[1][2][3] This document provides detailed protocols for utilizing this compound in local lesion assays to screen for and characterize antiviral compounds.

The local lesion assay, first developed by Francis Holmes, is a foundational technique in plant virology for quantifying infectious virus particles.[4][5] The number of lesions that form on an inoculated leaf is directly proportional to the concentration of the virus in the inoculum, allowing for the assessment of a compound's ability to inhibit viral infection and spread.[5]

Mechanism of Action of this compound

This compound belongs to a class of pyrazole amide derivatives that have been designed to specifically target and bind to the TMV coat protein.[1][3] The TMV CP is essential not only for encapsulating the viral RNA but also for the virus's movement within the plant and the development of systemic infection.[1][6][7] By binding to the CP, this compound interferes with the assembly of new virions, a critical step in the viral replication cycle.[1][2][3] This targeted action makes this compound and similar compounds valuable tools for antiviral research and development.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the TMV life cycle.

Experimental Protocols

The following protocols describe how to assess the antiviral activity of a test compound, using this compound as a positive control, through local lesion assays. These assays can determine the protective, curative, and direct inactivation effects of a compound against TMV.[1][3]

Materials

-

Host Plant: Nicotiana tabacum var. Xanthi-nc (or other local lesion hosts like Nicotiana glutinosa) at the 5-6 leaf stage.[1][8]

-

Virus: Purified Tobacco Mosaic Virus (TMV) stock solution.

-

Test Compound: Solution of the compound to be tested at the desired concentration (e.g., 500 µg/mL).

-

Positive Control: this compound solution (or a representative potent compound like pyrazole amide 3p) at the same concentration as the test compound.[1][3]

-

Negative Control: Solvent used to dissolve the test compound and positive control (e.g., DMSO, water).

-

Inoculation Buffer: E.g., 0.01 M phosphate buffer, pH 7.0.

General Inoculation Procedure (Juice-Leaf Rubbing Method)

-

Dust the upper surface of the leaves to be inoculated with a fine layer of silicon carbide or Celite.[1][9]

-

Apply a small volume of the virus inoculum (typically 20-50 µL) to the leaf surface.

-

Gently rub the leaf with a gloved finger or a sterile swab to create microscopic wounds, allowing the virus to enter the plant cells.

-

Rinse the leaves with water 5-10 minutes after inoculation to remove excess inoculum and abrasive.[8]

-

Maintain the plants in a controlled environment (e.g., 25°C) for 3-4 days to allow for lesion development.[1][8]

-

Count the number of local lesions on each leaf or half-leaf.

Protective Effect Assay

This assay determines a compound's ability to prevent viral infection when applied before the virus.

-

Select healthy, similar-sized leaves on several host plants.

-

Using the half-leaf method, apply the test compound solution to the left half of each leaf and the negative control solution to the right half.[1]

-

Allow the leaves to dry for 12 hours.[1]

-

Prepare the TMV inoculum at a suitable concentration (e.g., 6.0 µg/mL).[1]

-

Inoculate the entire surface of the treated leaves with the TMV inoculum using the general inoculation procedure.

-

After 3-4 days, count the number of local lesions on both the treated and control halves of the leaves.[1]

-

Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Lesions in Control Half - Lesions in Treated Half) / Lesions in Control Half] x 100%[1]

Curative Effect Assay

This assay evaluates a compound's ability to inhibit viral replication and spread after infection has been established.

-

Inoculate the entire surface of several host plant leaves with TMV (e.g., 6.0 µg/mL) using the general inoculation procedure.[8]

-

After a set time post-inoculation (e.g., 12 hours), apply the test compound solution to the left half of each leaf and the negative control solution to the right half.

-

After 3-4 days, count the local lesions on both halves of the leaves.

-

Calculate the inhibition rate as described for the protective assay.

Inactivation Effect Assay

This assay assesses the compound's ability to directly inactivate virus particles.

-

Mix the TMV stock solution with an equal volume of the test compound solution. In parallel, mix the TMV stock with the negative control solution.[1][3]

-

Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature.[1][3]

-

Inoculate the left halves of several leaves with the TMV-compound mixture and the right halves with the TMV-control mixture.[1][3]

-

After 3-4 days, count the local lesions on both halves of the leaves.

-

Calculate the inhibition rate as described previously.

The following diagram outlines the general workflow for these local lesion assays.

Data Presentation

The following table summarizes representative data for a potent pyrazole amide compound (designated 3p), which serves as an example for the expected efficacy of a compound like this compound, when tested at a concentration of 500 µg/mL. Ningnanmycin, a commercial antiviral agent, is included for comparison.[1][3]

| Compound | Protective Effect Inhibition Rate (%) | Curative Effect Inhibition Rate (%) | Inactivation Effect Inhibition Rate (%) |

| Compound 3p (this compound analog) | 82.3 | 86.5 | 95.2 |

| Ningnanmycin (Control) | 75.4 | 81.2 | 92.8 |

Data adapted from a study on novel pyrazole amide derivatives against TMV.[1][3]

Conclusion

The local lesion assay is a robust and quantitative method for screening antiviral compounds against TMV. This compound, by targeting the viral coat protein and inhibiting virion assembly, serves as an excellent positive control in these assays. The detailed protocols provided herein offer a systematic approach to evaluating the protective, curative, and inactivation potential of novel antiviral candidates, facilitating the discovery and development of new plant protection agents.

References

- 1. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]